
2,3-Difluoro-3-methylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-3-methylbutan-1-amine is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a butan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-3-methylbutan-1-amine can be achieved through several methods. One common approach involves the fluorination of 3-methylbutan-1-amine. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, which introduce fluorine atoms into the molecule under controlled conditions.
Another method involves the use of fluorinated precursors
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. The choice of fluorinating agents and reaction conditions is critical to minimize by-products and achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Difluoro-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The fluorine atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can replace fluorine atoms under appropriate conditions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Simpler amines or hydrocarbons.
Substitution: Compounds with azide or thiol groups replacing fluorine atoms.
Applications De Recherche Scientifique
2,3-Difluoro-3-methylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways, as fluorine atoms can significantly alter biological activity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism by which 2,3-Difluoro-3-methylbutan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, often by forming strong hydrogen bonds or altering the electronic environment of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Difluorobutane: Lacks the amine group, making it less versatile in biological applications.
3,3-Difluoro-2-methylbutan-1-amine: Similar structure but different fluorine positioning, which can lead to different chemical and biological properties.
2-Fluoro-3-methylbutan-1-amine: Contains only one fluorine atom, resulting in different reactivity and applications.
Uniqueness
2,3-Difluoro-3-methylbutan-1-amine is unique due to the specific positioning of its fluorine atoms and methyl group, which confer distinct chemical properties. This makes it particularly valuable in the synthesis of fluorinated compounds and in applications requiring specific electronic and steric characteristics.
Propriétés
Formule moléculaire |
C5H11F2N |
|---|---|
Poids moléculaire |
123.14 g/mol |
Nom IUPAC |
2,3-difluoro-3-methylbutan-1-amine |
InChI |
InChI=1S/C5H11F2N/c1-5(2,7)4(6)3-8/h4H,3,8H2,1-2H3 |
Clé InChI |
HVANQIPNYRFGNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(CN)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine](/img/structure/B13530319.png)

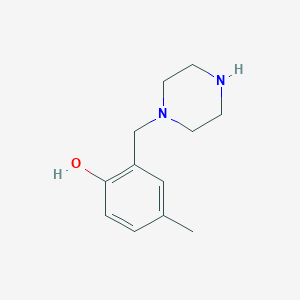
![6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13530329.png)
![1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13530332.png)
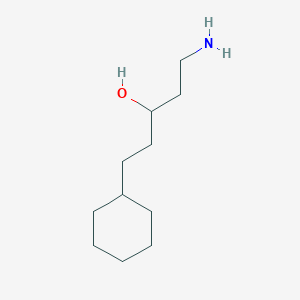
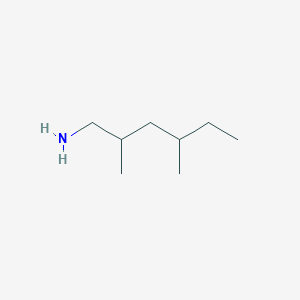
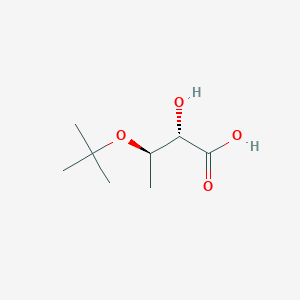
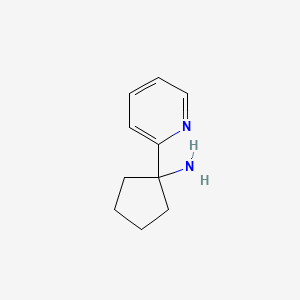



![(3AS,6aR)-hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13530408.png)
